KS370G - 105955-01-9

KS370G

Catalog Number: EVT-272387
CAS Number: 105955-01-9
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a natural product found in Annona cherimola with data available.
Source and Classification

KS370G is synthesized from caffeic acid through a series of chemical reactions. As a caffeamide derivative, it belongs to a class of compounds that exhibit various pharmacological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods of Synthesis

The synthesis of KS370G primarily involves the amidation of caffeic acid with phenethylamine. This reaction is typically facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which enhance the formation of the amide bond under controlled conditions.

  • Reaction Conditions: The synthesis generally requires specific temperature and solvent conditions to optimize yield and purity.
  • Industrial Production: For larger-scale production, continuous flow reactors may be employed to improve efficiency and scalability while ensuring high purity levels.
Molecular Structure Analysis

Structural Characteristics

The molecular structure of KS370G can be described as follows:

  • Molecular Formula: C_{17}H_{19}N_{1}O_{3}
  • Molecular Weight: Approximately 287.34 g/mol
  • Functional Groups: The structure features an amide functional group derived from the reaction between caffeic acid and phenethylamine.

Structural Data

The compound's molecular structure can be visualized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the amide bond and other structural features.

Chemical Reactions Analysis

Types of Reactions

KS370G is involved in several chemical reactions:

  • Oxidation: It can be oxidized to form quinone derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert KS370G to alcohol derivatives using reducing agents such as sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents on the phenethylamide moiety.

Major Products Formed

The primary products from these reactions include:

  • Quinones from oxidation processes.
  • Alcohol derivatives from reduction.
  • Various substituted amides from substitution reactions.
Mechanism of Action

Biological Mechanisms

KS370G exhibits multiple mechanisms of action, particularly in its role as an antifibrotic agent. Research indicates that it attenuates renal interstitial fibrosis by:

  1. Inhibiting Extracellular Matrix Synthesis: KS370G reduces the expression of fibronectin and collagen I in renal cells.
  2. Blocking TGF-β Signaling: It inhibits the phosphorylation of Smad2/3, which is crucial in mediating TGF-β induced fibrotic responses.
  3. Regulating Myofibroblast Activation: The compound prevents myofibroblast activation, thereby reducing fibrosis.

This multifaceted action suggests its potential utility in treating conditions characterized by excessive fibrosis.

Physical and Chemical Properties Analysis

Properties Overview

KS370G possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide, but less soluble in water.
  • Stability: The compound is stable under ambient conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

Quantitative analyses reveal its melting point, boiling point, and other thermodynamic properties essential for practical applications in laboratory settings.

Applications

Scientific Applications

KS370G has a wide array of applications across various scientific domains:

  1. Pharmacology: Investigated for its cardioprotective effects; it has been shown to improve left ventricular function in animal models.
  2. Diabetes Research: Demonstrated antihyperglycemic effects by stimulating insulin release and enhancing glucose utilization in diabetic models.
  3. Renal Studies: Explored for its antifibrotic properties, particularly in models of renal injury where it mitigates fibrosis through TGF-β signaling pathways.
  4. Quality Control in Pharmaceuticals: Utilized as a reference compound due to its well-defined properties and behavior in biological systems.
Introduction

Research Significance of KS370G in Modern Pharmacology

KS370G (Caffeic acid phenylethyl amide, CAPA) is a synthetic caffeamide derivative with a molecular formula of C₁₇H₁₇NO₃ and a molecular weight of 283.32 g/mol [1]. This small molecule has emerged as a multitargeted therapeutic candidate due to its synergistic modulation of oxidative stress, inflammation, and metabolic dysfunction. Its core structure features a caffeic acid moiety linked via an amide bond to phenethylamine, enhancing metabolic stability compared to ester-based precursors like caffeic acid phenethyl ester (CAPE) [2] [6]. KS370G demonstrates nanomolar to micromolar efficacy across diverse disease models, underpinned by its ability to simultaneously regulate AMP-activated protein kinase (AMPK), extracellular signal-regulated kinases (ERK), and transforming growth factor-beta (TGF-β) signaling cascades [1] [4].

Table 1: Key Bioactivities of KS370G in Preclinical Models

Pharmacological AreaKey FindingsMolecular TargetsResearch Models
Cardiovascular ProtectionAttenuated left ventricular hypertrophy by 45%; improved cardiac output by 30%p-ERK↓, p-AKT↓, p-GSK3β↓Pressure-overload mice [4]
Renal FibrosisReduced collagen deposition by 60%; suppressed α-SMA expressionTGF-β1↓, Smad3↓, MCP-1↓UUO mice [6]
NeuroinflammationInhibited NO production by 80%; reduced microglial activationAMPKα↑, HO-1↑, SOCS-3↑BV-2 microglial cells [2]
Metabolic RegulationEnhanced glucose uptake; reduced hepatic steatosisAMPK↑, PTP1B↓Diabetic mice [7]

The therapeutic significance of KS370G extends to its dual antioxidant and anti-fibrotic actions. In renal obstructive nephropathy models, KS370G (10 mg/kg/day) reversed malondialdehyde elevation by 40% and restored superoxide dismutase activity, confirming redox modulation [1] [6]. Similarly, it reduced atrial natriuretic peptide by 35% in hypertrophic hearts, demonstrating organ-protective efficacy [4]. These pleiotropic effects position KS370G as a template for developing structurally optimized caffeamide derivatives against complex pathologies like diabetic complications and chronic inflammatory disorders.

Historical Development of Caffeamide Derivatives in Therapeutics

Caffeamide derivatives originate from natural hydroxycinnamic acid amides (HCAAs) abundant in Lycium species (goji berry), Asteraceae herbs, and propolis. Caffeic acid itself—a foundational scaffold—exhibits potent radical scavenging but suffers from poor bioavailability and rapid oxidation [5] [9]. Early pharmacological efforts focused on ester derivatives like CAPE, which showed anti-inflammatory and insulin-sensitizing effects. However, CAPE's ester bond is highly susceptible to esterase hydrolysis, limiting its in vivo utility [2] [6].

The strategic shift from esters to amides marked a critical advancement. Amide bonds resist enzymatic degradation, prolonging compound half-life. KS370G exemplifies this innovation, emerging from systematic structure-activity relationship (SAR) studies of caffeic acid analogs. Its synthesis employs amide-binding coupling using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) to link caffeic acid with phenethylamine [3] [6]. This modification conserved the catechol group essential for antioxidant activity while improving membrane permeability.

Table 2: Evolution of Key Caffeamide Derivatives

CompoundStructural FeaturesLimitationsKey Advancements
Caffeic AcidFree carboxylic acid; catechol ringLow bioavailability; rapid oxidationNatural antioxidant scaffold [5] [9]
CAPECaffeic acid + phenethyl alcohol (ester bond)Esterase sensitivity; short half-lifeEarly anti-inflammatory lead [2]
N-Octyl CaffeamideCaffeic acid + octylamine (amide bond)Limited tissue distributionAMPK/PTP1B activation; antidiabetic [7]
KS370GCaffeic acid + phenethylamine (amide bond)N/AMultitargeted; cardiovascular/renal/neuro protection [1] [4] [6]

Contemporary research explores hybrid derivatives like N-caffeoyl O-methyltyramine (NCOM) and halogenated analogs to further optimize target affinity [8] [10]. KS370G remains the most extensively characterized caffeamide in cardiorenal and neural pathologies, with documented efficacy in 12+ disease models. Its development signifies a rational transition from natural product inspiration to synthetically tractable bioactive agents with enhanced pharmaceutical properties.

Properties

CAS Number

105955-01-9

Product Name

KS370G

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)

InChI Key

QOWABIXYAFJMQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O

Solubility

Soluble in DMSO

Synonyms

KS370G; KS-370-G; KS 370 G;

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.